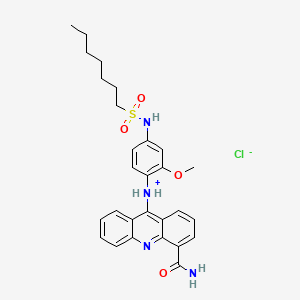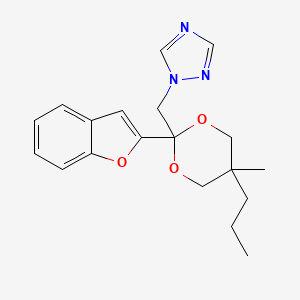
N1,N4-Dibutyl-1,4-piperazinedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dibutyl-1,4-piperazinedicarbothioamide: is an organic compound with the molecular formula C14H28N4S2 It is a derivative of piperazine, a heterocyclic amine, and contains two butyl groups and two thioamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,4-piperazinedicarbothioamide typically involves the reaction of piperazine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dibutyl-1,4-piperazinedicarbothioamide may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for mixing, heating, and purification ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dibutyl-1,4-piperazinedicarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of N,N’-Dibutyl-1,4-piperazinedicarbothioamide.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme function and regulation.
Medicine: N,N’-Dibutyl-1,4-piperazinedicarbothioamide has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure and reactivity make it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as an intermediate in the production of specialty chemicals. Its versatility and reactivity make it a valuable component in the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N,N’-Dibutyl-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the butyl groups can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- N,N’-Diethyl-1,4-piperazinedicarbothioamide
- N,N’-Dipropyl-1,4-piperazinedicarbothioamide
- N,N’-Dibutyl-1,4-piperazinedicarboxamide
Comparison: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is unique due to the presence of thioamide groups, which confer distinct chemical reactivity compared to carboxamide derivatives. The butyl groups also provide increased hydrophobicity, enhancing its interactions with hydrophobic regions of proteins and other biomolecules. This makes N,N’-Dibutyl-1,4-piperazinedicarbothioamide a valuable compound for applications requiring specific molecular interactions.
Propiedades
Número CAS |
80490-80-8 |
|---|---|
Fórmula molecular |
C14H28N4S2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-N,4-N-dibutylpiperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C14H28N4S2/c1-3-5-7-15-13(19)17-9-11-18(12-10-17)14(20)16-8-6-4-2/h3-12H2,1-2H3,(H,15,19)(H,16,20) |
Clave InChI |
KDEPUXJLUAVPAH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCNC(/C=C/CC)(N1CCN(C(C1)C(=S)N)S)S |
SMILES canónico |
CCCCNC(=S)N1CCN(CC1)C(=S)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)



![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)







![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)

